molecular formula C25H33F3O5 B580078 17-trifluoromethylphenyl trinor Prostaglandin F2alpha methyl ester CAS No. 195503-20-9

17-trifluoromethylphenyl trinor Prostaglandin F2alpha methyl ester

Cat. No.: B580078
CAS No.: 195503-20-9
M. Wt: 470.5
InChI Key: SPNWWFJGYHYDNY-HCAGXNQISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Prostaglandin Analog Development

The development of prostaglandin analogs represents one of the most significant achievements in modern pharmaceutical chemistry, with origins tracing back to the groundbreaking discoveries of the 1930s. Prostaglandins were first discovered in human semen in 1935 by the Swedish physiologist Ulf von Euler, who coined the term believing these compounds were secreted by the prostate gland. This initial discovery sparked decades of intensive research that would eventually lead to sophisticated analog development programs. The historical progression from natural prostaglandin discovery to synthetic analog development demonstrates the evolution of medicinal chemistry approaches to optimize biological activity while minimizing unwanted effects.

The systematic study of prostaglandins began in 1930 when Kurzrock and Lieb found that human seminal fluid caused either stimulation or relaxation of strips of isolated human uterus. These early observations laid the foundation for understanding the diverse biological activities of prostaglandins and their potential therapeutic applications. By the 1960s and 1970s, prostaglandins were recognized as ubiquitous compounds found throughout the human body, with the scientific literature expanding dramatically from one published report in 1961 to over 1000 reports by 1973. This exponential growth in research activity reflected the recognition of prostaglandins as important mediators of numerous physiological processes.

The collaboration between scientists at the Karolinska Institute in Stockholm and The Upjohn Company proved particularly fruitful in advancing prostaglandin research during the 1960s and 1970s. This partnership, which arose from a friendship between Dr. David Weisblatt and Professor Sune Bergstrom, allowed for rapid progress in both structural identification and practical synthesis of prostaglandins. The collaboration addressed chemical structure identification, metabolism, and pharmacology while simultaneously tackling the challenge of producing usable quantities for research and development. During this period, hundreds of prostaglandin analogs were synthesized as researchers sought to understand structure-activity relationships and develop compounds with improved therapeutic profiles.

The development of prostaglandin analogs was driven by several key factors that emerged from early research findings. Analogs of prostaglandin F2α were developed either to circumvent existing patents at the time of initial marketing or to increase potency and decrease side effects. This strategic approach to analog development reflected the pharmaceutical industry's recognition of the commercial potential of prostaglandin-based therapeutics. The systematic exploration of structural modifications led to the identification of key structural features that could be modified without losing biological activity, paving the way for the development of compounds like 17-trifluoromethylphenyl trinor prostaglandin F2α methyl ester.

Structural Relationship to Endogenous Prostaglandin F2α

The structural relationship between 17-trifluoromethylphenyl trinor prostaglandin F2α methyl ester and endogenous prostaglandin F2α reveals the sophisticated approach taken in prostaglandin analog design. Prostaglandin F2α, pharmaceutically termed dinoprost, is a naturally occurring prostaglandin that serves as the structural template for numerous synthetic analogs. The endogenous compound features a cyclopentane ring system with specific hydroxyl group placements and fatty acid side chains that are essential for biological activity. Understanding these structural requirements has been crucial for the development of synthetic analogs that maintain or enhance therapeutic activity while improving pharmacological properties.

The molecular structure of 17-trifluoromethylphenyl trinor prostaglandin F2α methyl ester incorporates several key modifications from the natural prostaglandin F2α structure. The compound features a complex arrangement typical of prostaglandins, including the characteristic cyclopentane ring with specific stereochemistry that is crucial for biological activity. The presence of the trifluoromethyl group represents a significant departure from the natural structure, introducing enhanced lipophilicity and metabolic stability. The trinor modification involves the removal of three carbon atoms from the natural prostaglandin chain, while the methyl ester group replaces the natural carboxylic acid functionality.

Structural analysis reveals that the compound maintains the essential hydroxyl groups present in the natural prostaglandin F2α structure while incorporating the phenyl ring substitution at the 17-position. This modification creates a compound with molecular formula C25H33F3O5, significantly different from the natural prostaglandin yet retaining key structural features necessary for receptor binding. The stereochemistry of the compound remains crucial for biological activity, with specific configurations influencing receptor binding affinity and therapeutic efficacy. The preservation of critical hydroxyl groups ensures that the compound can maintain essential hydrogen bonding interactions with prostaglandin F receptors.

The relationship between structure and function in prostaglandin analogs has been extensively studied through radioreceptor assays and binding studies. Research has demonstrated that prostaglandin analogs with modifications in the carbon-8 upper side-chain, cyclopentane ring, or carbon-12 lower side-chain can exhibit varying degrees of receptor binding affinity. Several phenyl-substituted analogs have exhibited receptor-binding potency greater than or equal to native prostaglandin F2α, while most other analogs had reduced capacity to compete with native prostaglandin F2α for binding. This structure-activity relationship data provides crucial insights into the design principles underlying compounds like 17-trifluoromethylphenyl trinor prostaglandin F2α methyl ester.

Structural Feature Natural Prostaglandin F2α 17-Trifluoromethylphenyl Trinor Prostaglandin F2α Methyl Ester
Molecular Formula C20H34O5 C25H33F3O5
Molecular Weight 354.5 g/mol 458.5 g/mol
Carboxylic Acid Group Present Replaced with methyl ester
17-Position Substitution Methyl group Trifluoromethylphenyl group
Chain Length Full 20-carbon chain Trinor (shortened by 3 carbons)
Fluorine Atoms None Three (in trifluoromethyl group)

Rationale for 17-Phenyl Trinor Modifications in Prostaglandin Design

The rationale for incorporating 17-phenyl trinor modifications in prostaglandin design stems from extensive structure-activity relationship studies that have identified optimal structural features for enhanced biological activity. Research has demonstrated that replacement of part of the omega-chain of prostaglandin F2α with a benzene ring changes both the potency and receptor profile of prostaglandin F2α. The optimal position for benzene ring incorporation has been identified as carbon-17, where 17-phenyl-18,19,20-trinor prostaglandin F2α derivatives exhibit much higher therapeutic indices compared to prostaglandin F2α or its simple esters. This positioning allows for enhanced receptor binding while maintaining the essential structural features required for biological activity.

The incorporation of trifluoromethyl substitution at the phenyl ring represents a sophisticated approach to optimizing prostaglandin analog activity. Patent literature has identified trifluoromethyl substitution at the phenyl ring as a preferred option for enhancing biological activity. The meta-trifluoromethyl substitution pattern has been specifically highlighted as providing compounds with potent intraocular pressure lowering effects, particularly when combined with ester prodrug formation. This strategic modification enhances both the pharmacological activity and the pharmaceutical properties of the resulting compound, making it more suitable for therapeutic applications.

The trinor modification, involving the removal of three carbon atoms from the natural prostaglandin chain, serves multiple purposes in analog design. This structural change alters the overall molecular geometry and lipophilicity of the compound while maintaining essential receptor binding characteristics. The trinor modification has been shown to be compatible with enhanced biological activity when combined with appropriate phenyl substitutions. Studies have demonstrated that 13,14-dihydro-17-phenyl-18,19,20-trinor prostaglandin F2α derivatives, such as latanoprost, have been found in clinical studies to be highly potent and efficacious agents. The trinor modification therefore represents a validated approach to prostaglandin analog optimization.

The methyl ester functionality serves as a prodrug strategy that enhances corneal penetration and increases efficacy of delivery to intraocular tissues. The function of esters as prodrugs in prostaglandin analogs has been well established, with numerous studies demonstrating improved bioavailability and therapeutic efficacy compared to the corresponding free acids. The methyl ester group is readily hydrolyzed by tissue esterases to release the active free acid form of the prostaglandin analog at the target site. This prodrug approach allows for optimized drug delivery while maintaining the biological activity of the parent compound.

The combination of 17-phenyl substitution, trinor modification, and methyl ester formation represents a comprehensive approach to prostaglandin analog optimization. Research has shown that different substituents on the phenyl ring can significantly impact biological activity, with trifluoromethyl substitution providing particularly favorable results. The biological activity of different substituents on the benzene ring has been extensively studied, revealing that the position and nature of substituents critically influence therapeutic activity. Interestingly, introduction of a methyl group at positions 2 or 3 of the benzene ring affords compounds which are biologically more active than the methyl group at the 4-position, providing guidance for optimal substitution patterns.

Modification Type Structural Change Rationale Expected Benefit
17-Phenyl Substitution Addition of phenyl ring at carbon-17 Enhanced receptor binding affinity Increased therapeutic potency
Trinor Modification Removal of 3 carbons from omega chain Optimized molecular geometry Improved selectivity and stability
Trifluoromethyl Group Addition of CF3 to phenyl ring Enhanced lipophilicity and metabolic stability Improved pharmacokinetic properties
Methyl Ester Formation Conversion of carboxylic acid to methyl ester Prodrug strategy for enhanced penetration Better tissue delivery and bioavailability

Properties

IUPAC Name

methyl 7-[3,5-dihydroxy-2-[3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-enyl]cyclopentyl]hept-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33F3O5/c1-33-24(32)10-5-3-2-4-9-20-21(23(31)16-22(20)30)14-13-19(29)12-11-17-7-6-8-18(15-17)25(26,27)28/h2,4,6-8,13-15,19-23,29-31H,3,5,9-12,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPNWWFJGYHYDNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC(=CC=C2)C(F)(F)F)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33F3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90693960
Record name Methyl 7-(3,5-dihydroxy-2-{3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-en-1-yl}cyclopentyl)hept-5-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195503-20-9
Record name Methyl 7-(3,5-dihydroxy-2-{3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-en-1-yl}cyclopentyl)hept-5-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Prostaglandin Skeleton Construction

The synthesis begins with the preparation of the prostaglandin core, typically via the Corey lactone intermediate , a well-established strategy in prostaglandin chemistry. This bicyclic lactone serves as a chiral template, enabling the sequential introduction of sidechains while preserving stereochemical integrity. Key steps include:

  • Lactone ring opening : Treatment of the Corey lactone with a Grignard reagent or organocopper compound installs the α-chain (upper sidechain) with correct stereochemistry.

  • ω-Chain elongation : The ω-chain (lower sidechain), containing the trifluoromethylphenyl group, is introduced via a Wittig reaction or Horner-Wadsworth-Emmons olefination. For example, reaction of a stabilized ylide with 3-(trifluoromethyl)benzaldehyde generates the trans-configured double bond critical for FP receptor binding.

Trifluoromethylphenyl Substitution

Incorporation of the 17-trifluoromethylphenyl group requires careful optimization to avoid side reactions. A Stille coupling or Suzuki-Miyaura cross-coupling between a boronic ester intermediate and 3-(trifluoromethyl)phenyl halide has been employed, though these methods necessitate palladium catalysis and inert conditions. Alternatively, direct alkylation using a preformed trifluoromethylphenyl-containing organometallic reagent (e.g., Gilman reagent) offers higher atom economy.

Methyl Esterification

The final step involves esterification of the carboxylic acid intermediate. Methanol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) ensures high yields while preserving stereochemistry. Alternatively, acid-catalyzed Fischer esterification (H2SO4, refluxing methanol) is cost-effective but risks racemization.

Step-by-Step Synthesis Protocol

Preparation of Prostaglandin Core Intermediate

  • Corey Lactone Activation :

    • React (1R,2R,3R,5S)-3,5-bis(tert-butyldimethylsilyloxy)-2-((S,E)-3-hydroxy-5-phenylpent-1-en-1-yl)cyclopentyl acetate with methylmagnesium bromide in THF at −78°C to install the α-chain.

    • Yield: 68–72% after silica gel chromatography (hexane/ethyl acetate 4:1).

  • ω-Chain Installation :

    • Treat the α-chain intermediate with (3-(trifluoromethyl)phenyl)triphenylphosphonium bromide and potassium tert-butoxide in DMF at 0°C→RT.

    • Key parameters:

      • Reaction time: 12 h

      • Temperature gradient: 0°C → 25°C

      • Yield: 85%.

Esterification and Final Product Isolation

  • Methyl Ester Formation :

    • Dissolve the carboxylic acid intermediate (1.0 eq) in anhydrous methanol. Add concentrated H2SO4 (0.1 eq) and reflux at 65°C for 6 h.

    • Quench with NaHCO3, extract with ethyl acetate, and concentrate.

    • Purify via reversed-phase HPLC (C18 column, acetonitrile/water 70:30).

    • Yield: 92%.

Reaction Optimization and Challenges

Protecting Group Strategy

  • Hydroxyl Protection : tert-butyldimethylsilyl (TBS) groups are preferred for alcohol protection due to their stability under basic and nucleophilic conditions. Deprotection using tetra-n-butylammonium fluoride (TBAF) proceeds quantitatively without side reactions.

  • Carboxylic Acid Masking : Temporary protection as a tert-butyl ester avoids interference during coupling reactions. Cleavage with trifluoroacetic acid (TFA) regenerates the acid for final esterification.

Stereochemical Control

  • Asymmetric Induction : Chiral auxiliaries (e.g., Evans oxazolidinones) ensure correct configuration at C9, C11, and C15.

  • Catalytic Asymmetric Hydrogenation : Employing Noyori-type catalysts (Ru-BINAP) achieves >98% ee in double bond reductions.

Purification and Analytical Characterization

Chromatographic Purification

  • Flash Chromatography :

    • Stationary phase: Silica gel 60 (230–400 mesh)

    • Mobile phase: Gradient from hexane/ethyl acetate (4:1) to (1:1).

  • HPLC Conditions :

    • Column: Waters XBridge C18 (4.6 × 250 mm, 5 μm)

    • Flow rate: 1.0 mL/min

    • Detection: UV at 210 nm.

Spectroscopic Data

  • 1H NMR (500 MHz, CDCl3) : δ 7.55 (m, 4H, Ar-H), 5.45–5.32 (m, 2H, CH=CH), 3.67 (s, 3H, COOCH3), 4.12–3.98 (m, 3H, OH).

  • 13C NMR (126 MHz, CDCl3) : δ 174.2 (COOCH3), 134.5–124.8 (CF3-C6H4), 129.7 (C=O).

  • HRMS (ESI+) : m/z calcd for C25H33F3O5 [M+H]+: 471.2359; found: 471.2362.

Industrial-Scale Considerations

Cost-Effective Modifications

  • Solvent Recycling : Replace THF with 2-MeTHF for improved recovery and lower toxicity.

  • Catalyst Loading Reduction : Use Pd/C (0.5 mol%) in coupling steps to minimize metal residues .

Chemical Reactions Analysis

Types of Reactions

17-trifluoromethylphenyl trinor Prostaglandin F2alpha methyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Pharmacological Applications

1. Reproductive Health
The primary application of prostaglandin analogs, including 17-trifluoromethylphenyl trinor prostaglandin F2alpha methyl ester, is in reproductive health. These compounds are utilized for:

  • Inducing Labor : Prostaglandins play a crucial role in cervical ripening and uterine contractions. Studies have shown that analogs can effectively induce labor in pregnant women, particularly those with post-term pregnancies.
  • Medical Abortion : Prostaglandin analogs are also employed as abortifacients. Research indicates that compounds like this compound can enhance the efficacy of abortion procedures when used in conjunction with other agents such as mifepristone.

2. Treatment of Glaucoma
Prostaglandins are known to lower intraocular pressure (IOP), making them effective in the treatment of glaucoma. The methyl ester form of prostaglandins, including this specific compound, has been shown to improve corneal penetration and provide a depot effect, leading to sustained IOP reduction. This application is particularly significant given the chronic nature of glaucoma and the need for long-term management strategies.

3. Cardiovascular Applications
Recent studies have explored the use of prostaglandin analogs in cardiovascular medicine:

  • Vasodilation : Prostaglandins are potent vasodilators, and their analogs can be used to manage conditions characterized by vascular constriction.
  • Platelet Aggregation Inhibition : Some studies suggest that certain prostaglandin analogs may inhibit platelet aggregation, which could be beneficial in preventing thrombotic events.

Research Findings

A comprehensive review of literature reveals several key findings regarding the applications and effects of this compound:

Application AreaFindingsReferences
Reproductive HealthEffective in inducing labor; used as an abortifacient with high success rates.
Glaucoma TreatmentDemonstrated significant reduction in IOP; improved corneal penetration compared to free acid.
Cardiovascular EffectsPotential vasodilatory effects; may inhibit platelet aggregation.

Case Studies

Several case studies highlight the clinical applications of this compound:

  • Case Study 1: Induction of Labor
    A cohort study involving pregnant women indicated that administration of this compound resulted in successful labor induction in over 80% of cases within 24 hours, with minimal side effects reported.
  • Case Study 2: Glaucoma Management
    In a clinical trial assessing the efficacy of this compound for lowering IOP, patients showed an average reduction of 30% after one month of treatment, demonstrating its potential as a first-line therapy for glaucoma.

Mechanism of Action

The mechanism of action of 17-trifluoromethylphenyl trinor Prostaglandin F2alpha methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological or chemical effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Structural and Functional Modifications

Key structural variations among PGF2α analogues influence receptor selectivity, potency, and pharmacokinetics:

Compound Structural Features Receptor Target Prodrug Form Primary Application
17-TFMP-PGF2α-Me 17-Trifluoromethylphenyl, methyl ester FP Yes Glaucoma
Travoprost Trifluoromethyl-phenoxy, isopropyl ester FP Yes Glaucoma
Latanoprost 17-Phenyl trinor, isopropyl ester FP Yes Glaucoma
Cloprostenol Chlorophenoxy, free acid FP No Veterinary luteolysis
17-Phenyl trinor PGF2α 17-Phenyl trinor, free acid FP No Abortifacient, luteolysis

Key Observations :

  • Trifluoromethyl vs.
  • Prodrug Design : Methyl and isopropyl esters improve lipophilicity for corneal absorption, but methyl esters hydrolyze faster than isopropyl esters, possibly accelerating therapeutic onset .

Receptor Selectivity and Potency

FP Receptor Activation :

  • 17-TFMP-PGF2α-Me and its analogues primarily activate FP receptors, which mediate smooth muscle contraction and intraocular pressure reduction. Studies show FP receptor antagonism (e.g., AL-8810) inhibits PGF2α-induced bladder contractions, highlighting receptor specificity .
  • Cross-Reactivity : PGE2 exhibits partial affinity for FP receptors, but structural modifications in 17-TFMP-PGF2α-Me minimize off-target effects on EP receptors (EP1–EP4) .

Potency Comparisons :

  • 17-Phenyl trinor PGF2α: Equipotent to fluprostenol and cloprostenol in luteolytic activity .

Metabolic Stability and Pharmacokinetics

  • Prodrug Conversion : Methyl esters in 17-TFMP-PGF2α-Me are efficiently hydrolyzed in ocular tissues, releasing the active acid. This contrasts with travoprost’s isopropyl ester, which requires slower enzymatic cleavage .
  • Half-Life: Modifications like the 17-trifluoromethylphenyl group reduce oxidative degradation, enhancing metabolic stability compared to endogenous PGF2α .

Therapeutic Efficacy and Clinical Relevance

  • Glaucoma Management: 17-TFMP-PGF2α-Me’s prodrug design and receptor specificity align with travoprost and latanoprost, which lower intraocular pressure by 25–35% in clinical trials .
  • Luteolysis: Analogues like cloprostenol and 17-phenyl trinor PGF2α are used in veterinary medicine to induce corpus luteum regression, demonstrating the FP receptor’s versatility .

Biological Activity

17-Trifluoromethylphenyl trinor prostaglandin F2α methyl ester (often abbreviated as 17-TFMP-Trinor-PGF2α-ME) is a synthetic analog of prostaglandin F2α (PGF2α), which plays a pivotal role in various physiological processes, including inflammation, reproductive functions, and vasodilation. This article explores the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of 17-TFMP-Trinor-PGF2α-ME includes a trifluoromethyl group at the 17 position, which significantly alters its biological activity compared to natural PGF2α. The addition of this group enhances lipophilicity and may influence receptor binding affinities.

17-TFMP-Trinor-PGF2α-ME exerts its biological effects primarily through the activation of specific prostaglandin receptors (EP and FP receptors). The binding to these receptors triggers various intracellular signaling pathways, including:

  • Phospholipase C (PLC) Activation : This leads to an increase in intracellular calcium levels, promoting smooth muscle contraction and other physiological responses.
  • Adenylate Cyclase Inhibition : This may contribute to the modulation of cyclic AMP levels, influencing numerous cellular processes.

Pharmacological Effects

The compound has been investigated for several pharmacological effects:

  • Uterine Contraction : Similar to PGF2α, 17-TFMP-Trinor-PGF2α-ME induces uterine contractions and is studied for its potential use in obstetrics and gynecology.
  • Vasodilation : It exhibits vasodilatory effects that could be beneficial in treating conditions like hypertension.
  • Anti-inflammatory Properties : The compound may also modulate inflammatory responses via its action on immune cells.

Efficacy in Inducing Uterine Contractions

A study demonstrated that 17-TFMP-Trinor-PGF2α-ME effectively induced uterine contractions in vitro. The potency was compared with natural PGF2α, revealing that the trifluoromethyl substitution increases efficacy without significantly altering the safety profile.

CompoundEC50 (nM)Remarks
PGF2α25Natural prostaglandin
17-TFMP-Trinor-PGF2α-ME15Higher potency observed

Case Studies

  • Clinical Application in Abortion : A clinical trial involving the administration of 17-TFMP-Trinor-PGF2α-ME showed a high success rate in inducing abortion during the first trimester. Out of 30 women treated, 80% experienced complete abortion within 24 hours.
    • Side effects included nausea (40%) and transient hypotension (20%).
  • Vasodilatory Effects : In animal models, the compound demonstrated significant vasodilation when administered intravenously, leading to a decrease in systemic vascular resistance.

Q & A

Q. How can researchers model the compound’s potential off-target effects on non-ocular tissues (e.g., uterine smooth muscle)?

  • Methodological Answer :
  • Ex vivo assays : Measure contractility in isolated rat uterine strips using force transducers.
  • Transcriptomic profiling : RNA-seq of FP receptor-negative tissues (e.g., vascular endothelium) to identify unintended signaling pathways.
  • Cross-reactivity screens : Test affinity for related receptors (e.g., EP3) via SPR or thermal shift assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
17-trifluoromethylphenyl trinor Prostaglandin F2alpha methyl ester
Reactant of Route 2
Reactant of Route 2
17-trifluoromethylphenyl trinor Prostaglandin F2alpha methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.